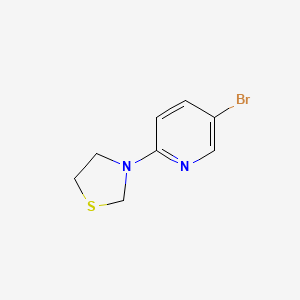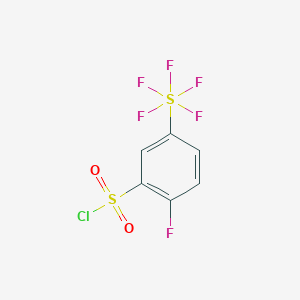![molecular formula C11H15ClN4OS B1445937 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1803597-91-2](/img/structure/B1445937.png)
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Overview
Description
“1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride” is a chemical compound with the molecular formula C11H15ClN4OS . It has a molecular weight of 286.78 .
Molecular Structure Analysis
The molecule is composed of a thiophen-2-yl group attached to a 1,2,4-oxadiazol-5-yl group, which is further connected to a piperazine ring . The exact conformation and arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.78 . More specific properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Nematicidal Activity
Compounds containing the 1,2,4-oxadiazole moiety, such as the one , have been studied for their potential as nematicides . These substances can combat plant-parasitic nematodes, which are a significant threat to agriculture. For instance, derivatives of 1,2,4-oxadiazole have shown remarkable activities against various nematodes, with some compounds outperforming traditional nematicides .
Acetylcholine Receptor Interaction
The thiophene and oxadiazole derivatives have been identified to interact with the acetylcholine receptor , which is crucial in regulating nematode muscle function. This interaction can lead to paralysis and death of the nematodes, providing a mechanism for the nematicidal properties of these compounds .
Organic Semiconductor Applications
Thiophene derivatives are known for their role in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific compound could potentially contribute to this field by providing unique electronic properties due to its structure .
Pharmacological Properties
Thiophene-based compounds exhibit a range of pharmacological properties. They have been explored for their anticancer , anti-inflammatory , and antimicrobial activities. The compound’s structural features might offer new avenues for drug development and therapeutic applications .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s ability to form stable films on metal surfaces can protect against corrosion, making it valuable in material science and engineering applications .
Anesthetic Properties
Thiophene derivatives have been used in anesthetics, such as articaine, which is a voltage-gated sodium channel blocker. The compound could be researched for similar applications, potentially leading to new and more effective anesthetics .
properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.ClH/c1-2-9(17-7-1)11-13-10(16-14-11)8-15-5-3-12-4-6-15;/h1-2,7,12H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQJDQDJXTJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)


